The Chemistry and Applications of 1-tert-Butyl-5-methyl-1H-imidazole (CAS 61278-64-6): A Technical Whitepaper
The Chemistry and Applications of 1-tert-Butyl-5-methyl-1H-imidazole (CAS 61278-64-6): A Technical Whitepaper
Executive Summary
In the landscape of modern organometallic and medicinal chemistry, sterically hindered imidazoles serve as privileged scaffolds. 1-tert-Butyl-5-methyl-1H-imidazole (CAS 61278-64-6) [1] is a highly specialized heterocyclic building block characterized by its precise 1,5-substitution pattern. As a Senior Application Scientist, I frequently leverage this compound for two primary applications: as a robust precursor for N-heterocyclic carbenes (NHCs) in transition-metal catalysis, and as a pharmacophore core in drug discovery [2].
The strategic placement of the bulky tert-butyl group at the N1 position provides critical kinetic shielding, while the C5 methyl group acts as an electron-donating moiety, fine-tuning the electronic properties of the imidazole ring. This guide details the physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its application in advanced research.
Physicochemical Profiling
Understanding the physical and chemical parameters of CAS 61278-64-6 is essential for predicting its behavior in biphasic reactions and chromatographic purifications. The quantitative data is summarized below for rapid comparative analysis[1].
| Property | Value / Description |
| Chemical Name | 1-tert-Butyl-5-methyl-1H-imidazole |
| CAS Registry Number | 61278-64-6 |
| Molecular Formula | C8H14N2 |
| Molecular Weight | 138.214 g/mol |
| SMILES String | Cc1cncn1C(C)(C)C |
| Physical State | Pale yellow to off-white solid/viscous liquid (temperature dependent) |
| Solubility Profile | Soluble in Methanol, DCM, DMF; sparingly soluble in hexanes |
| Reactivity Focus | Amphoteric; susceptible to electrophilic attack at N3 |
Mechanistic Synthesis: The Van Leusen Three-Component Reaction
The synthesis of 1,5-disubstituted imidazoles with absolute regiocontrol is notoriously challenging using traditional condensation methods. To overcome this, the Van Leusen Three-Component Reaction (vL-3CR) is the industry standard [3].
Causality of Experimental Design: The reaction relies on TosMIC (Tosylmethyl isocyanide), which acts as a highly specialized C-N=C synthon [4]. The choice of TosMIC is deliberate: the sulfonyl group is powerfully electron-withdrawing, which lowers the pKa of the α-protons, allowing for base-promoted deprotonation under mild conditions. Furthermore, the tosyl group serves as an excellent leaving group.
When TosMIC reacts with an in situ generated aldimine (formed from acetaldehyde and tert-butylamine), a step-wise[3+2] cycloaddition occurs. The subsequent elimination of p-toluenesulfinic acid (TosH) provides the thermodynamic driving force to achieve full aromaticity, acting as a "thermodynamic sink" that irreversibly yields the target imidazole[3].
Figure 1: Mechanistic pathway of the Van Leusen three-component reaction yielding CAS 61278-64-6.
Self-Validating Experimental Protocol: Synthesis of CAS 61278-64-6
The following protocol is adapted from established Thieme methodologies[5] and engineered to be a self-validating system, ensuring high yield and purity.
Materials Required:
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TosMIC (0.98 g, 5.0 mmol)
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N-ethylidene-tert-butylamine (0.60 g, 6.0 mmol) — Can be generated in situ from acetaldehyde and tert-butylamine.
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tert-Butylamine (0.44 g, 6.0 mmol) — Acts as both a reagent and the mild base.
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Anhydrous Methanol (10 mL)
Step-by-Step Methodology:
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Reaction Initiation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve N-ethylidene-tert-butylamine (6.0 mmol) and tert-butylamine (6.0 mmol) in 10 mL of anhydrous methanol.
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Causality: Methanol is chosen as the solvent because its protic nature stabilizes the transition states during the cycloaddition and facilitates the proton transfer steps required for intermediate formation[4].
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TosMIC Addition: Add TosMIC (5.0 mmol) portion-wise to the stirring solution at 0 °C, then allow the mixture to warm to room temperature (20 °C). Stir for 20 hours[5].
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Causality: The reaction is kept at room temperature because the electron-withdrawing tosyl group makes the α-carbon of TosMIC highly reactive. Heating the reaction could lead to the thermal decomposition of the isocyanide moiety.
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Workup & Extraction: Remove the methanol in vacuo. Partition the resulting residue between Dichloromethane (DCM, 20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer twice more with DCM.
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Self-Validation Check: The basic aqueous wash is critical to remove the p-toluenesulfinic acid byproduct. If the aqueous phase remains highly acidic (pH < 4), incomplete extraction of the sulfinic acid has occurred. This impurity will poison downstream transition-metal catalysts if not completely removed.
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Purification & Analytical Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes).
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Self-Validation Check: Validate the purified product via 1H NMR (CDCl3). The successful regioselective assembly is confirmed by the presence of a sharp 9H singlet at ~1.6 ppm (representing the tert-butyl group) and a 3H singlet at ~2.3 ppm (representing the C5-methyl group). The absence of an aldehyde proton confirms no oxazole cross-contamination[6].
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Advanced Applications: N-Heterocyclic Carbene (NHC) Ligands
Beyond its use as a pharmaceutical intermediate, CAS 61278-64-6 is a premier precursor for generating highly tunable N-heterocyclic carbenes (NHCs).
The Logic of Steric Bulk: When 1-tert-butyl-5-methyl-1H-imidazole is quaternized with an alkyl halide (e.g., methyl iodide) at the N3 position, it forms an imidazolium salt. Upon deprotonation with a strong base (like KOtBu), a free carbene is generated at the C2 position. The massive steric bulk of the N1 tert-butyl group (quantified by a high percent buried volume, %Vbur) provides kinetic shielding to the carbene center. This prevents the Wanzlick equilibrium—the unwanted dimerization of free carbenes into an enetetramine—and protects the active metal center from associative deactivation pathways during cross-coupling catalysis.
Figure 2: Experimental workflow for generating metal-NHC complexes from the imidazole precursor.
Conclusion
1-tert-Butyl-5-methyl-1H-imidazole (CAS 61278-64-6) exemplifies the elegance of rational chemical design. By utilizing the Van Leusen three-component reaction, researchers can access this sterically hindered, regiochemically pure scaffold with high efficiency. Whether deployed as a robust NHC ligand precursor to stabilize reactive metal centers or as a core pharmacophore in medicinal chemistry, understanding the physicochemical causality of this molecule is paramount for advanced application development.
References
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1-tert-butyl-5-methyl-1H-imidazole | 61278-64-6 Source: Molport URL:[Link]
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Van Leusen Imidazole Synthesis Source: Organic Chemistry Portal URL:[Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: PMC (NIH) URL:[Link]
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Van Leusen Reaction Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. 1-tert-butyl-5-methyl-1H-imidazole | 61278-64-6 | Buy Now [molport.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
